1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1955547-02-0 . It has a molecular weight of 254.13 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is provided , which can be used to generate its molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 254.13 .科学的研究の応用
PET Radioligand for Neuropsychiatric Disorders
1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride derivatives have shown potential as PET radioligands for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. A study by García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, exhibiting high brain uptake, slow brain clearance, and stability, making them promising candidates for neuropsychiatric imaging (García et al., 2014).
Antimicrobial Activity
Compounds containing this compound have shown significant antimicrobial activity. Babu et al. (2015) synthesized novel derivatives with notable in vitro antibacterial activity against various bacterial species, including antibiotic-resistant strains (Babu et al., 2015).
Development of Selective Human 5-HT1D Receptor Ligands
The compound has been used in the development of selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Van Niel et al. (1999) investigated the effects of fluorination on 3-(3-(piperazin-1-yl)propyl)indoles, identifying ligands with high affinity and selectivity for the 5-HT1D receptor, beneficial for oral absorption and bioavailability (van Niel et al., 1999).
Synthesis of Fluoroquinolone Derivatives
Chen et al. (2013) explored the synthesis of fluoroquinolone derivatives with this compound, finding that some derivatives exhibited potent inhibition of ciprofloxacin-resistant pathogens, highlighting their potential in treating infectious diseases (Chen et al., 2013).
Anticancer Activity
Mehta et al. (2019) synthesized a series of acetamide derivatives incorporating this compound, demonstrating significant in vitro anticancer activity, with potential as leads for anticancer drug development (Mehta et al., 2019).
Co-Crystal and Salt Formation with Antineoplastic Agents
Todea et al. (2018) investigated new solid forms of the antineoplastic agent 5-fluorouracil with piperazine, a derivative of this compound. Their study revealed potential pharmaceutical and biomedical applications of these solid forms, confirmed by XPS analysis (Todea et al., 2018).
Synthesis of Piperazine-Substituted Dihydrobenzoxazepine
The metabolism and efficacy of a piperazine-substituted dihydrobenzoxazepine, including its chloro- and trifluoromethyl-analogues, were studied by Dreyfuss et al. (1971). This research provided insights into the pharmacokinetics and potential therapeutic applications of these compounds (Dreyfuss et al., 1971).
Photo-Induced Electron Transfer in Naphthalimides
Gan et al. (2003) synthesized novel piperazine-substituted naphthalimides and explored their luminescent properties and photo-induced electron transfer, which could have implications for the development of new optical materials and sensors (Gan et al., 2003).
Development of Dopamine Uptake Inhibitors
Ironside et al. (2002) described the scale-up synthesis of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, a dopamine uptake inhibitor, demonstrating significant improvements in its production process and potential applications in neuropharmacology (Ironside et al., 2002).
作用機序
Target of action
“1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride” is a piperazine derivative. Piperazine compounds are known to interact with various receptors in the body, including GABA receptors . .
Mode of action
They bind directly and selectively to GABA receptors, causing hyperpolarization of nerve endings, which can result in effects such as muscle relaxation .
Biochemical pathways
As a gaba receptor agonist, it may influence pathways related to neurotransmission .
Result of action
As a gaba receptor agonist, it may influence neuronal activity and potentially have effects on muscle relaxation .
特性
IUPAC Name |
1-(5-fluoropyridin-2-yl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.2ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIONQJYXPBFCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955547-02-0 |
Source
|
Record name | 1-(5-fluoropyridin-2-yl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。